molecular formula C21H17F2N3O4 B2540443 N-({[(3-fluorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide CAS No. 341966-75-4

N-({[(3-fluorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide

Cat. No.: B2540443
CAS No.: 341966-75-4
M. Wt: 413.381
InChI Key: OAJBSOPCLHQZBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({[(3-Fluorobenzyl)Oxy]Imino}Methyl)-2-(4-Fluorophenoxy)-4-Methoxynicotinamide is a nicotinamide derivative with a complex substitution pattern. The core structure includes a pyridine ring substituted at position 2 with a 4-fluorophenoxy group and at position 4 with a methoxy group. The imino-methyl moiety is further modified with a 3-fluorobenzyloxy group.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[(E)-(3-fluorophenyl)methoxyiminomethyl]-4-methoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2N3O4/c1-28-18-9-10-24-21(30-17-7-5-15(22)6-8-17)19(18)20(27)25-13-26-29-12-14-3-2-4-16(23)11-14/h2-11,13H,12H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJBSOPCLHQZBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)OC2=CC=C(C=C2)F)C(=O)NC=NOCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=NC=C1)OC2=CC=C(C=C2)F)C(=O)N/C=N/OCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[(3-fluorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-fluorobenzyl alcohol with an appropriate oxime to form the oxime ether. This intermediate is then reacted with 2-(4-fluorophenoxy)-4-methoxynicotinic acid under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production may utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound’s carboxamide and oxime ether groups are susceptible to hydrolysis under acidic or basic conditions:

Functional Group Reaction Conditions Products Evidence
Carboxamide (-CONH-)6M HCl, reflux, 4–6 hours4-methoxy-2-(4-fluorophenoxy)nicotinic acid + hydroxylamine derivativeAnalogous hydrolysis in
Oxime ether (C=N-O-)10% NaOH, 80°C, 3 hours2-(4-fluorophenoxy)-4-methoxynicotinamide + 3-fluorobenzyl hydroxylamineStructural inference from
  • Mechanistic Insight : Acidic hydrolysis of the carboxamide proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. The oxime ether cleavage under basic conditions involves hydroxide ion attack at the imine carbon .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient fluorinated aromatic rings may undergo substitution reactions with strong nucleophiles:

Site Nucleophile Conditions Product Source
4-Fluorophenoxy ringMethoxideDMF, 120°C, 24 hoursMethoxy-substituted phenoxy derivative
3-Fluorobenzyl groupThiolateDMSO, 100°C, 12 hoursThioether-linked benzyl derivative
  • Limitations : Fluorine’s poor leaving-group ability restricts reactivity unless activated by meta-directing groups (e.g., trifluoromethyl in analogs ).

Redox Reactions

The pyridine ring and imine bond are redox-active:

Reaction Type Reagents Outcome Key Observations
OxidationKMnO₄, H₂O, 25°C, 2 hoursPyridine N-oxide formationObserved in nicotinamide analogs
ReductionNaBH₄, MeOH, 0°C, 1 hourImine reduction to aminePartial conversion noted in
  • Selectivity : The methoxy group stabilizes the pyridine ring against over-oxidation, while the fluorinated systems remain inert .

Photochemical and Thermal Stability

Studies on structurally related compounds reveal:

Condition Observation Implications
UV light (254 nm)Degradation of oxime ether to nitrile oxideRequires stabilization for storage
100°C, 48 hours<5% decomposition in inert solventsHigh thermal stability in anhydrous media

Metal-Catalyzed Coupling

The nicotinamide core participates in cross-coupling reactions:

Reaction Catalyst Outcome Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl formation at C5 of pyridine62%
Buchwald-HartwigPd₂(dba)₃, XantphosAmination at C6 position55%

Biological Reactivity

While not strictly chemical reactions, interactions with enzymes inform reactivity:

  • NNMT Inhibition : The compound’s nicotinamide moiety competes with endogenous nicotinamide for binding to nicotinamide N-methyltransferase (NNMT), forming a stable enzyme-inhibitor complex (IC₅₀ ~1–3 μM in analogs ).

  • Metabolic Pathways : Hepatic cytochrome P450 enzymes oxidize the methoxy group to hydroxyl derivatives, as seen in mass spectrometry studies .

Comparative Reactivity Table

A comparison with structural analogs highlights substituent effects:

Analog Modification Reaction Rate (vs Parent) Key Factor
2-Chloro-4-fluorobenzyl substituent1.5× faster hydrolysisIncreased electrophilicity at imine carbon
Trifluoromethylphenoxy group 3× slower SNArSteric hindrance from CF₃

Scientific Research Applications

Synthetic Route Overview

  • Step 1: Reaction of 3-fluorobenzyl alcohol with an oxime to form an oxime ether.
  • Step 2: Coupling of the oxime ether with 2-(4-fluorophenoxy)-4-methoxynicotinic acid under controlled conditions.

This process may involve catalysts, solvents, and specific temperature controls to optimize yield and purity.

Medicinal Chemistry

N-({[(3-fluorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide is being investigated for its potential therapeutic properties:

  • Antimicrobial Activity: Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
  • Anticancer Properties: Research has indicated that compounds with similar structures can inhibit tumor growth in various cancer cell lines. The presence of fluorinated groups may enhance binding affinity to target proteins involved in cancer progression.

Biological Research

The compound's unique structure allows it to interact with biological systems effectively:

  • Enzyme Inhibition: It may act as an inhibitor for specific enzymes, influencing metabolic pathways relevant to disease states.
  • Cell Signaling Modulation: The compound's interaction with cellular receptors could modulate signaling pathways, providing insights into cellular responses to various stimuli.

Case Studies and Experimental Findings

Recent studies have highlighted the efficacy of compounds structurally related to this compound:

  • Antitubercular Activity: A related series of compounds demonstrated potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 4 to 64 μg/mL .
  • Anticancer Screening: Compounds similar in structure underwent testing by the National Cancer Institute (NCI), showing significant growth inhibition across multiple cancer cell lines .

Mechanism of Action

The mechanism of action of N-({[(3-fluorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide involves its interaction with specific molecular targets. The fluorinated groups enhance its binding affinity to target proteins or enzymes, leading to modulation of their activity. The compound may also interfere with cellular pathways, resulting in desired biological effects.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₂₁H₁₆ClF₂N₃O₄ (based on closest structural analog in )
  • Molecular Weight : ~447.82 g/mol
  • Density : 1.35 g/cm³ (predicted)
  • pKa : 10.02 (predicted)

Comparison with Structurally Similar Compounds

Structural Analogs with Halogen-Substituted Benzyl Groups

Several analogs vary in the halogenation pattern of the benzyloxyimino group (Table 1). These modifications influence molecular weight, lipophilicity, and biological activity.

Table 1: Comparison of Key Structural Analogs

Compound Name Substituent on Benzyl Group Molecular Formula Molecular Weight (g/mol) CAS Number
N-({[(3-Fluorobenzyl)Oxy]Imino}Methyl)-... (Target Compound) 3-Fluorobenzyl C₂₁H₁₆ClF₂N₃O₄ 447.82 Not explicitly listed
N-({[(2-Chloro-4-Fluorobenzyl)Oxy]Imino}Methyl)-... 2-Chloro-4-fluorobenzyl C₂₁H₁₅Cl₂F₂N₃O₄ 464.28 341966-79-8
N-({[(2,4-Dichlorobenzyl)Oxy]Imino}Methyl)-... 2,4-Dichlorobenzyl C₂₁H₁₅Cl₂F₂N₃O₄ 464.28 341966-69-6

Key Observations :

  • Fluorine Positioning : The 3-fluorobenzyl group in the target compound may offer steric and electronic advantages over 2-chloro-4-fluorobenzyl analogs, influencing target binding .

Comparison with Kinase Inhibitors (e.g., Lapatinib)

Lapatinib (N-(3-Chloro-4-((3-Fluorobenzyl)Oxy)Phenyl)-6-(5-(((2-(Methylsulfonyl)Ethyl)Amino)Methyl)Furan-2-yl)Quinazolin-4-Amine) shares a 3-fluorobenzyloxy group but features a quinazoline core instead of nicotinamide.

Key Differences :

  • Core Structure : Nicotinamide (pyridine-3-carboxamide) vs. quinazoline. Quinazolines often exhibit stronger kinase inhibition due to planar aromatic systems .

Physicochemical Comparison :

  • Solubility : The target compound's predicted pKa (~10.02) suggests moderate solubility at physiological pH, comparable to dichlorobenzyl analogs .
  • Stability : Fluorine atoms reduce metabolic degradation, as seen in lapatinib’s pharmacokinetic profile .

Biological Activity

N-({[(3-fluorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, including its mechanisms, efficacy against various cell lines, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Fluorinated groups : The presence of both 3-fluorobenzyl and 4-fluorophenoxy groups enhances its binding affinity to biological targets.
  • Nicotinamide core : This moiety is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

The mechanism of action for this compound involves:

  • Target Interaction : The fluorinated substituents increase the compound's lipophilicity, improving its ability to penetrate cell membranes and interact with specific proteins or enzymes.
  • Cellular Pathway Modulation : It may influence various signaling pathways, leading to apoptosis in cancer cells or inhibition of microbial growth.

Anticancer Properties

Recent studies have evaluated the cytotoxic effects of nicotinamide derivatives, including this compound, against various cancer cell lines. Key findings include:

  • Cytotoxicity Assessment : In vitro assays have demonstrated that certain derivatives exhibit significant cytotoxic effects against lung cancer cell lines such as NCI-H460 and A549. For instance, related compounds showed IC50 values ranging from 0.61 to 1.06 μM against these cell lines, indicating potent anticancer activity .
CompoundCell LineIC50 (μM)
10lSW6200.61
10lNCI-H19751.06
ControlSW620 (5-FU)3.37
ControlNCI-H1975 (5-FU)6.67

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Studies suggest that nicotinamide derivatives can exhibit broad-spectrum activity against various pathogens, although specific data on this particular compound's antimicrobial efficacy remains limited.

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, this compound demonstrates unique properties due to its distinct functional groups:

Compound NameUnique Features
N-(4-fluorophenyl)-2-(4-fluorophenoxy)-4-methoxynicotinamideLacks the 3-fluorobenzyl group
N-(3-fluorobenzyl)-2-(4-fluorophenoxy)-4-methoxynicotinamideSimilar but without the imino linkage

These differences may impact their respective biological activities and pharmacokinetic profiles.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of nicotinamide-based compounds similar to this compound:

  • Cytotoxic Evaluation : A series of related diamides were synthesized and tested against human cancer cell lines, revealing varying degrees of cytotoxicity and selectivity towards cancerous cells .
  • Mechanistic Insights : Investigations into the binding interactions of these compounds with target proteins have provided insights into their mechanisms of action, suggesting that structural modifications can significantly enhance their biological efficacy .

Q & A

Q. 1.1. What synthetic methodologies are recommended for preparing N-({[(3-fluorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide?

The compound’s synthesis likely involves coupling reactions between activated carboxylic acid derivatives and amines. A common approach for structurally similar nicotinamides is the use of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under low-temperature conditions (-50°C) to form active esters, followed by nucleophilic attack by the amine component . Alternative methods include forming acyl chlorides using thionyl chloride (SOCl₂) or phosgene (COCl₂), though these may require stringent safety protocols .

Q. 1.2. How should researchers characterize the purity and structure of this compound?

Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C NMR spectra to confirm the presence of fluorinated aromatic protons (δ 7.0–8.0 ppm) and methoxy groups (δ ~3.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
  • HPLC-PDA : Assess purity using reverse-phase chromatography with photodiode array detection, especially for detecting trace impurities from fluorinated intermediates .

Advanced Research Questions

Q. 2.1. How can researchers optimize reaction conditions to improve yield and selectivity?

  • Temperature Control : Lower temperatures (-50°C) reduce side reactions during coupling steps, as demonstrated in analogous nicotinamide syntheses .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reagent solubility and stabilize intermediates.
  • Reagent Stoichiometry : A 1.2:1 molar ratio of coupling reagent (DCC) to carboxylic acid minimizes unreacted starting material .
  • pH Sensitivity : For fluorinated intermediates, maintain pH > 7 during aqueous workups to avoid decomposition of acid-sensitive groups .

Q. 2.2. What experimental strategies resolve contradictions in spectroscopic data?

Contradictions in NMR or fluorescence spectra (e.g., unexpected splitting or quenching) may arise from:

  • Paramagnetic impurities : Use chelating agents (e.g., EDTA) to remove trace metal ions affecting fluorescence intensity .
  • Dynamic equilibria : For imine/oxime tautomerism (common in Schiff base derivatives), conduct variable-temperature NMR to observe shifting equilibria .
  • Solvent artifacts : Compare spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts .

Q. 2.3. How can the compound’s potential biological activity be systematically evaluated?

  • Enzyme Inhibition Assays : Screen against kinases or proteases due to structural similarity to pyrimidine-based inhibitors (e.g., ATP-competitive binding motifs) .
  • Cellular Uptake Studies : Use fluorophore conjugates or radiolabeled analogs (³H/¹⁴C) to quantify permeability in models like Caco-2 monolayers .
  • Structure-Activity Relationship (SAR) : Modify the 3-fluorobenzyl or 4-methoxy groups to assess their roles in target engagement .

Q. 2.4. What computational tools are suitable for modeling interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes in fluorinated pockets of proteins (e.g., cytochrome P450 isoforms) .
  • Quantum Mechanical (QM) Calculations : Gaussian 16 can optimize geometries of the imine-oxime moiety to assess electronic effects on reactivity .

Methodological Challenges and Solutions

Q. 3.1. How to address low yields in the final coupling step?

  • Activation Alternatives : Replace DCC/HOBt with EDC/HOAt for higher efficiency in sterically hindered reactions .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C) to minimize decomposition of thermally labile fluorinated intermediates .

Q. 3.2. How to mitigate instability during storage?

  • Lyophilization : Store as a lyophilized powder under inert gas (Ar/N₂) to prevent hydrolysis of the imine group .
  • Additive Stabilization : Include antioxidants (e.g., BHT) in DMSO stock solutions to prevent radical-mediated degradation .

Critical Analysis of Contradictory Data

Q. 4.1. Why do fluorescence properties vary across studies for similar compounds?

  • pH Dependency : Fluorescence intensity of fluorophenoxy derivatives can vary significantly at pH < 6 due to protonation of the imine nitrogen .
  • Aggregation Effects : At high concentrations (>100 µM), π-π stacking of aromatic rings may quench fluorescence, necessitating dilution studies .

Q. 4.2. How to reconcile discrepancies in reported enzymatic IC₅₀ values?

  • Assay Conditions : Differences in buffer ionic strength or co-solvents (e.g., DMSO concentration) can alter compound solubility and activity .
  • Enzyme Source : Recombinant vs. native enzymes may exhibit varying sensitivity to fluorinated inhibitors due to post-translational modifications .

Emerging Research Directions

Q. 5.1. Can this compound serve as a precursor for radiopharmaceuticals?

  • ¹⁸F-Labeling : Substitute the 3-fluorobenzyl group with ¹⁸F via nucleophilic aromatic substitution for PET imaging probes .
  • Metallocomplexation : Chelate with ⁶⁴Cu or ⁶⁸Ga for theranostic applications, leveraging the oxime moiety as a binding site .

Q. 5.2. What advanced spectroscopic techniques could elucidate its solid-state behavior?

  • Single-Crystal X-ray Diffraction : Resolve conformational flexibility of the nicotinamide core .
  • Solid-State NMR : Characterize hydrogen-bonding networks influencing polymorphism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.